

# Application Notes and Protocols for VUF14862 (VUF8430) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | VUF14862  |           |  |  |
| Cat. No.:            | B15610251 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the effective dosing of **VUF14862**, also known as VUF8430, a potent and selective histamine H4 receptor (H4R) agonist, in various animal models. **VUF14862** also exhibits some affinity for the histamine H3 receptor (H3R).[1][2]

**Compound Information** 

| Compound Name       | VUF14862 / VUF8430                                                                                                                                                                              |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name          | 2-(2-Guanidinoethyl)isothiourea                                                                                                                                                                 |
| CAS Number          | 100130-32-3 (dihydrobromide)                                                                                                                                                                    |
| Molecular Formula   | C4H11N5S (Free base)                                                                                                                                                                            |
| Molecular Weight    | 161.23 g/mol (Free base)                                                                                                                                                                        |
| Mechanism of Action | Potent histamine H4 receptor full agonist.[1] Also shows moderate affinity and full agonist activity at the histamine H3 receptor.[1][3] It has negligible affinity for H1 and H2 receptors.[2] |

## In Vitro Receptor Binding Affinities and Potencies



**VUF14862** has been characterized across different species, showing variations in receptor affinity and potency. This information is crucial for selecting appropriate animal models and interpreting data.

| Receptor | Species    | Assay Type | Value                      | Reference |
|----------|------------|------------|----------------------------|-----------|
| H4R      | Human      | Ki (nM)    | 31.6                       | [4]       |
| H4R      | Human      | pEC50      | 7.3                        | [1]       |
| H4R      | Rat        | pKi        | 6.9                        | [3]       |
| H4R      | Mouse      | рКі        | Lower than<br>human        | [1][3]    |
| H3R      | Human      | pKi        | 6.0                        |           |
| H3R      | Rat        | pKi        | 6.5                        | [3]       |
| H2R      | Guinea Pig | pD2        | 3.8 (weak partial agonist) | [4]       |
| H1R      | Human      | Ki (μM)    | >1                         | [4]       |

## **Recommended Dosing in Animal Models**

The following tables summarize recommended starting doses for **VUF14862** in common animal models based on published studies. Researchers should optimize these doses for their specific experimental conditions and endpoints.

## **Rodent Models (Mouse)**



| Route of<br>Administration | Dose Range    | Vehicle       | Model/Applicati<br>on           | Reference |
|----------------------------|---------------|---------------|---------------------------------|-----------|
| Intraperitoneal (i.p.)     | 10 mg/kg      | Not Specified | Neuropathic Pain<br>(CCI model) |           |
| Subcutaneous (s.c.)        | 10 - 30 mg/kg | Not Specified | Gastric<br>Ulceration           | _         |
| Intrathecal (i.t.)         | 20 μ g/mouse  | Saline        | Neuropathic Pain<br>(SNI model) | _         |

**Rodent Models (Rat)** 

| Route of<br>Administration | Dose Range                  | Vehicle       | Model/Applicati<br>on             | Reference |
|----------------------------|-----------------------------|---------------|-----------------------------------|-----------|
| Intravenous (i.v.)         | 30 mg/kg (or 50<br>μmol/kg) | Saline        | Gastric Acid<br>Secretion         | [3]       |
| Intravenous (i.v.)         | 1 - 100 μg/kg               | Saline        | Vagal<br>Bradycardic Out-<br>flow |           |
| Not Specified              | 30 mg/kg                    | Not Specified | HCI-induced Gastric Lesions       | [4]       |

## Experimental Protocols Preparation of VUF14862 for In Vivo Administration

Vehicle Selection: Saline is a commonly used and effective vehicle for dissolving **VUF14862** for parenteral administration.[3]

Protocol for a 1 mg/mL Stock Solution in Saline:

- Weigh the required amount of **VUF14862** dihydrobromide.
- Add sterile saline to achieve a final concentration of 1 mg/mL.



- Vortex briefly to ensure complete dissolution.
- If necessary, sterile filter the solution through a 0.22 µm syringe filter before administration.
- · Prepare fresh solutions daily for optimal activity.

#### Stability and Storage:

- Solid Form: Store at -20°C for long-term stability (≥ 4 years).[4]
- In Solution: Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light.

### Intrathecal (i.t.) Administration in Mice

This protocol is adapted for the administration of **VUF14862** in a neuropathic pain model.

#### Materials:

- VUF14862 solution (e.g., 2 mg/mL in saline for a 20 μg/10 μL dose)
- Hamilton syringe (10 μL) with a 30-gauge needle
- Anesthesia (e.g., isoflurane)
- Animal clippers
- 70% ethanol

#### Procedure:

- Anesthetize the mouse using isoflurane.
- Shave a small area of fur over the lumbar region of the spine.
- Position the mouse on a padded surface, flexing the spine to open the intervertebral spaces.
- Identify the injection site between the L5 and L6 vertebrae by palpating the iliac crests.



- Disinfect the injection site with 70% ethanol.
- Carefully insert the 30-gauge needle into the intervertebral space at a slight angle. A
  characteristic tail flick is often observed upon successful entry into the intrathecal space.
- Slowly inject the **VUF14862** solution (e.g., 10 μL for a 20 μg dose).
- Withdraw the needle and monitor the animal for recovery from anesthesia.

# Signaling Pathways and Experimental Workflows Histamine H4 Receptor Signaling Pathway



Click to download full resolution via product page

Caption: VUF14862 activates the H4R, leading to downstream signaling.

### **Experimental Workflow for In Vivo Dosing Studies**





Click to download full resolution via product page

Caption: General workflow for conducting in vivo studies with VUF14862.

Disclaimer: These protocols and application notes are intended for research purposes only and should be performed by qualified personnel. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Doses should be optimized for each specific experimental model and design.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for VUF14862 (VUF8430) in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610251#how-to-effectively-dose-vuf14862-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com